molecular formula C21H23N3O4S B11006916 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11006916
M. Wt: 413.5 g/mol
InChI Key: DDVUKFAEQUTDTN-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring and an indole moiety

Preparation Methods

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazinane ring through cyclization reactions, followed by the introduction of the indole moiety via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazinane ring and indole moiety may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can be compared with other compounds that feature similar structural motifs, such as:

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H23N3O4S/c1-28-20-9-5-8-19-18(20)10-12-23(19)15-21(25)22-16-6-4-7-17(14-16)24-11-2-3-13-29(24,26)27/h4-10,12,14H,2-3,11,13,15H2,1H3,(H,22,25)

InChI Key

DDVUKFAEQUTDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O

Origin of Product

United States

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